

Application Notes and Protocols for Apricitabine Solubility in Laboratory Solvents

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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1667567

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These application notes provide a summary of the known solubility of **apricitabine** in dimethyl sulfoxide (DMSO) and outline a standard protocol for determining its solubility in other common laboratory solvents. This information is critical for the design of in vitro assays, formulation development, and other preclinical research activities.

Introduction to Apricitabine

Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus (HIV). It is a cytidine analogue, structurally related to lamivudine and emtricitabine.

Understanding its solubility in various solvents is a fundamental requirement for consistent and reproducible experimental results.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its biological activity and therapeutic efficacy. The following table summarizes the available quantitative solubility data for **apricitabine** in common laboratory solvents.

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Remarks
Dimethyl Sulfoxide (DMSO)	11	47.98	Sonication is recommended to facilitate dissolution[1]. Other sources also confirm its solubility in DMSO[2].
Water	Data not available	Data not available	-
Ethanol	Data not available	Data not available	-
Methanol	Data not available	Data not available	-

Note: While specific quantitative solubility data for **apricitabine** in water, ethanol, and methanol are not readily available in the public domain, the following protocol can be used to determine these values experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It is a robust and reliable method that measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

3.1. Materials

- **Apricitabine** (solid powder)
- Solvent of interest (e.g., DMSO, water, ethanol, methanol)
- Glass vials with screw caps

- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

3.2. Procedure

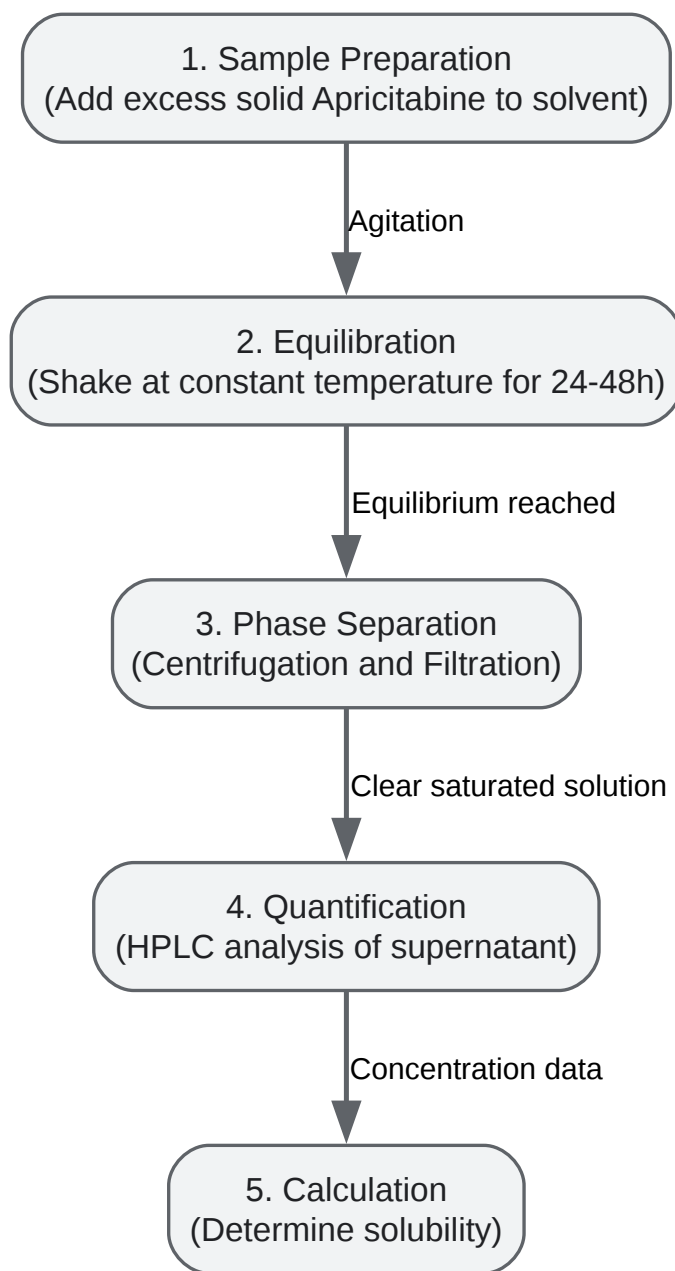
- **Preparation of the Test Sample:** Add an excess amount of solid **apricitabine** to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved.
- **Addition of Solvent:** Accurately add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The shaking speed should be adequate to keep the solid particles suspended.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of **apricitabine**.
- Calculation: Calculate the solubility of **apricitabine** in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or converted to molarity.

Visualizations

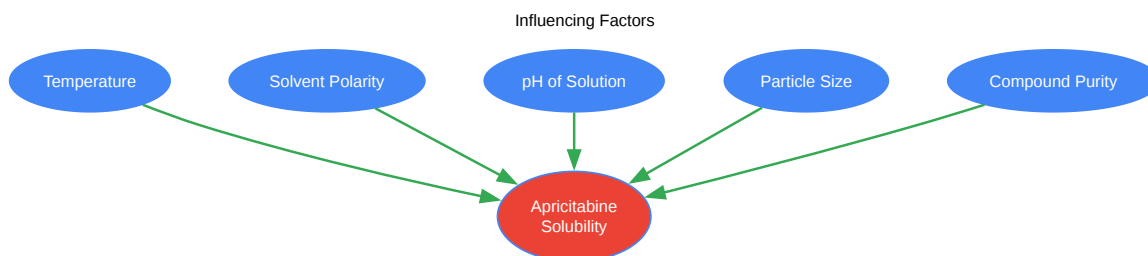
The following diagrams illustrate the experimental workflow for determining solubility and the key factors that can influence this property.

Solubility Determination Workflow



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Caption: Experimental workflow for the shake-flask solubility determination method.



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Caption: Key factors influencing the solubility of a chemical compound.

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References

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